6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
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Overview
Description
6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound that features a naphthalene ring fused with a thiazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-methoxynaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halides, amines; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted amines
Scientific Research Applications
6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazole
- 4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
- 6-methoxy-4H,5H-naphtho[1,2-d][1,3]oxazole
Uniqueness
6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is unique due to the presence of both methoxy and thiazole functionalities, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.
Properties
CAS No. |
489430-53-7 |
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Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-4-2-3-8-7(9)5-6-10-11(8)14-12(13)16-10/h2-4H,5-6H2,1H3,(H2,13,14) |
InChI Key |
RVRXGFWHCVTYRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C2N=C(S3)N |
Purity |
95 |
Origin of Product |
United States |
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